1-Phenylpiperidine-2,6-dione
Overview
Description
1-Phenylpiperidine-2,6-dione is a heterocyclic organic compound that features a piperidine ring with a phenyl group attached to the nitrogen atom and two keto groups at the 2 and 6 positions. This compound is of significant interest in organic chemistry due to its versatile applications in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-2,6-dione can be synthesized through various methods. One common approach involves the cyclization of N-phenylsuccinimide with an appropriate reagent under controlled conditions. Another method includes the use of a Michael addition followed by intramolecular nucleophilic substitution to form the piperidine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-Phenylpiperidine-2,6-diol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Phenylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Piperidine-2,6-dione: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
1-Benzylpiperidine-2,6-dione: Features a benzyl group instead of a phenyl group, which can affect its binding affinity and pharmacokinetics.
1-Phenylpiperidine-3,5-dione: Has keto groups at different positions, leading to different reactivity and biological properties
Uniqueness: 1-Phenylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances hydrophobic interactions, potentially increasing its binding affinity to certain targets and improving its pharmacological profile .
Properties
IUPAC Name |
1-phenylpiperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQATTHFRGMBML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324253 | |
Record name | N-Phenylglutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-13-8 | |
Record name | NSC406120 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenylglutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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